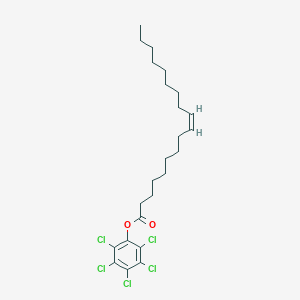
Nordoridazin
Übersicht
Beschreibung
Northioridazine is a derivative of thioridazine, a phenothiazine antipsychotic used primarily in the treatment of schizophrenia and other psychotic disorders. Northioridazine is an important compound in medicinal chemistry due to its potential therapeutic applications and its role as an intermediate in the synthesis of other pharmacologically active compounds .
Wissenschaftliche Forschungsanwendungen
Northioridazine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other phenothiazine derivatives.
Biology: Studied for its potential effects on cellular pathways and mechanisms.
Medicine: Investigated for its therapeutic potential in treating psychiatric disorders and other diseases.
Industry: Utilized in the development of new pharmacological agents and drug formulations.
Wirkmechanismus
Target of Action
Northioridazine, also known as Thioridazine, is a phenothiazine antipsychotic . Its primary targets are the postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in the management of psychoses, including schizophrenia, and in the control of severely disturbed or agitated behavior .
Mode of Action
Northioridazine interacts with its targets by blocking the D1 and D2 receptors . This blockade depresses the release of hypothalamic and hypophyseal hormones . It is also believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, and vasomotor tone .
Biochemical Pathways
The biochemical pathways affected by Northioridazine are primarily those involving dopamine signaling . By blocking the D1 and D2 receptors, Northioridazine disrupts the normal functioning of these pathways, leading to changes in various physiological processes such as metabolism, body temperature, and wakefulness .
Result of Action
The molecular and cellular effects of Northioridazine’s action primarily involve changes in neurotransmitter activity due to the blockade of D1 and D2 receptors . This can lead to alterations in various physiological processes, potentially contributing to its antipsychotic effects .
Biochemische Analyse
Biochemical Properties
Northioridazine has been shown to interact with the VLA-4/VCAM-1 protein-protein interaction . This interaction mobilizes malignant early haemopoietic stem and progenitor cells (HSPCs) from the bone marrow into peripheral blood .
Cellular Effects
Northioridazine has been found to selectively induce apoptosis and differentiation in malignant HSPCs . It also acts as a VLA-4 allosteric antagonist and HSPC mobilizer .
Molecular Mechanism
The molecular mechanism of Northioridazine involves blocking the VLA-4/VCAM-1 protein-protein interaction . This mobilization of cells makes them more vulnerable to chemotherapy, allowing them to be better cleared from the body during treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Northioridazine can be synthesized from thioridazine through a series of chemical reactions. One common method involves the reaction of thioridazine with alkyl halides, followed by an iodination reaction . Another approach involves the use of N-propargyl northioridazine enantiomers in a click reaction with an azide-containing antagonist .
Industrial Production Methods: Industrial production of northioridazine typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification, and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Northioridazine undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones.
Reduction: Reduction of sulfoxides back to thioridazine.
Substitution: N-substitution reactions to form analogs with different pharmacological properties.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or azides in the presence of suitable catalysts.
Major Products:
Oxidation: Thioridazine-2-sulfoxide, thioridazine-2-sulfone.
Reduction: Thioridazine.
Substitution: Various N-substituted thioridazine analogs.
Vergleich Mit ähnlichen Verbindungen
Thioridazine: The parent compound, used as an antipsychotic.
Mesoridazine: A metabolite of thioridazine with similar pharmacological properties.
Sulforidazine: Another metabolite with distinct therapeutic effects.
Uniqueness: Northioridazine is unique due to its specific chemical structure and the potential for N-substitution, which allows for the creation of various analogs with different pharmacological profiles. This versatility makes it a valuable compound in medicinal chemistry and drug development .
Eigenschaften
IUPAC Name |
2-methylsulfanyl-10-(2-piperidin-2-ylethyl)phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2S2/c1-23-16-9-10-20-18(14-16)22(13-11-15-6-4-5-12-21-15)17-7-2-3-8-19(17)24-20/h2-3,7-10,14-15,21H,4-6,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDCSHQNNVQXAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCC4CCCCN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10538-32-6 | |
| Record name | Northioridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10538-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Northioridazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010538326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NORTHIORIDAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A5S57JJJB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Northioridazine relate to Thioridazine in terms of metabolism?
A: Northioridazine is a major metabolite of Thioridazine. Studies utilizing microsomes and purified enzymes reveal that both flavin-containing monooxygenase (FMO) and cytochrome P450 enzymes are involved in Thioridazine's metabolism. While FMO primarily catalyzes the formation of Thioridazine-N-oxide, P450 enzymes contribute to producing Northioridazine, Thioridazine-2-sulphoxide, and Thioridazine-5-sulphoxide. []
Q2: What is the significance of albumin binding for Thioridazine and its metabolites like Northioridazine?
A: Albumin binding plays a crucial role in the pharmacokinetics of drugs. Research utilizing equilibrium dialysis demonstrates that Thioridazine, Northioridazine, Mesoridazine, and Sulforidazine bind to bovine serum albumin. [, ] This binding can influence their distribution, elimination, and potentially their therapeutic effects.
Q3: Is there evidence of stereoselectivity in the metabolism of Thioridazine to its sulfoxide metabolites?
A: Yes, research indicates that the formation of Thioridazine 5-sulfoxide, a metabolite produced via ring sulfoxidation of Thioridazine, exhibits stereoselectivity. Specifically, the fast-eluting stereoisomer of Thioridazine 5-sulfoxide was found in significantly higher concentrations than the slow-eluting stereoisomer in the plasma and urine of patients treated with Thioridazine. [] This finding highlights the importance of considering stereochemistry in drug metabolism studies.
Q4: What is the rationale behind synthesizing hybrid molecules of Thioridazine and VLA-4 antagonists?
A: Researchers have explored synthesizing hybrid molecules combining Thioridazine's core structure with VLA-4 antagonists using click chemistry. [] This approach aims to investigate whether combining structural features from different pharmacological classes could lead to novel therapeutic agents, potentially with enhanced efficacy or targeting capabilities.
Q5: What analytical methods are commonly employed for quantifying Thioridazine and its metabolites, including Northioridazine, in biological samples?
A: Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a widely utilized technique for measuring Thioridazine and its active metabolites, including Northioridazine, Mesoridazine, and Sulforidazine, in biological samples. [] These methods typically involve an extraction procedure followed by chromatographic separation and detection, allowing for the accurate quantification of these compounds in complex matrices.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-Nitrobenzo[c]isothiazol-3-amine](/img/structure/B85209.png)

![9-Azabicyclo[6.1.0]non-8-ene](/img/structure/B85213.png)





